N-Methyl valacyclovir

Vue d'ensemble

Description

“N-Methyl valacyclovir” is a derivative of the antiviral drug valacyclovir . Valacyclovir is the valyl ester of the antiviral drug acyclovir . Acting as an oral prodrug, valacyclovir is converted in vivo to acyclovir . Acyclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA polymerase .

Synthesis Analysis

The synthesis of related substances of antiviral drug Valacyclovir involves the presence of N-H stretching, aliphatic C-H Stretching, and C=O stretching of ester . The method of cyclodesulfurization using heavy metal salts makes it possible for the synthesis of ACV from 5-aminoimidazole-4-carboxamide .

Molecular Structure Analysis

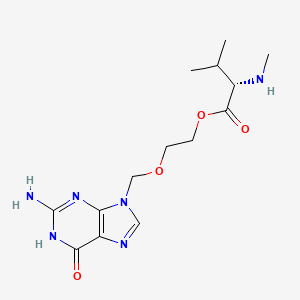

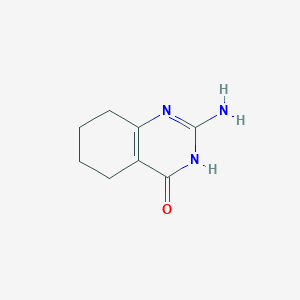

The molecular formula of “N-Methyl valacyclovir” is C14H22N6O4 . The molecular weight is 338.36 g/mol . The structure of “N-Methyl valacyclovir” includes a purine ring, which is a heterocyclic aromatic organic compound .

Chemical Reactions Analysis

Valacyclovir is rapidly and nearly completely converted to acyclovir by intestinal and hepatic metabolism . Acyclovir is converted to acyclovir monophosphate by virus-specific thymidine kinase then further converted to acyclovir triphosphate by other cellular enzymes .

Physical And Chemical Properties Analysis

The molecular weight of “N-Methyl valacyclovir” is 338.36 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The compound also has a rotatable bond count of 9 . The exact mass is 338.17025320 g/mol .

Applications De Recherche Scientifique

Molecular Docking and Wave Function Analyses

N-Methyl Valacyclovir, as a derivative of Valacyclovir, exhibits activity against viruses like Herpes simplex and Varicella zoster. A study by FathimaRizwana et al. (2019) utilized molecular docking studies and wave function analyses to investigate the reactivity of Valacyclovir. They found the molecule shows charge transfer within itself, indicating potential for antiviral activities against various viruses including VZV, HSV, and Dengue (FathimaRizwana et al., 2019).

Pharmacokinetics in Different Physiological Conditions

A study by Smith et al. (2009) explored the pharmacokinetics of Acyclovir, the active form of Valacyclovir, in subjects with different renal functions. They found that renal impairment doesn't alter the distribution of Acyclovir or its metabolites to the cerebrospinal fluid but leads to higher systemic concentrations (Smith et al., 2009).

Antiviral Effects Beyond Herpesviruses

Vanpouille et al. (2015) investigated Valacyclovir's effects on HIV-1 viral load in HIV-1 infected, HSV-2-seronegative individuals. They found that Valacyclovir reduces HIV-1 VL in plasma, indicating a potential broader antiviral application beyond herpesviruses (Vanpouille et al., 2015).

Electrooxidation and Voltammetric Determination

Research by Uslu et al. (2006) focused on the electrochemical properties of Valacyclovir. They found that Valacyclovir can be irreversibly oxidized at a glassy carbon electrode in a pH-dependent manner, indicating potential for analytical applications in pharmaceuticals and biological fluids (Uslu et al., 2006).

Herpesvirus Management and Potential Future Applications

Griffiths (2002) discussed the clinical benefits of Acyclovir/Valacyclovir for prophylaxis in immunocompromised hosts, suggesting a role in the management of complex medical conditions and potential future applications in diseases like atherosclerosis and multiple sclerosis (Griffiths, 2002).

Mécanisme D'action

Target of Action

N-Methyl Valacyclovir primarily targets two key enzymes: Thymidine kinase and DNA polymerase catalytic subunit . These enzymes play a crucial role in the replication of the herpes simplex virus (HSV), varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr virus .

Mode of Action

N-Methyl Valacyclovir, as an oral prodrug, is converted in vivo to aciclovir . Aciclovir, a nucleoside analog, is then phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding aciclovir triphosphate . This compound competitively inhibits viral DNA polymerase , thereby disrupting the replication of the viral DNA and inhibiting the proliferation of the virus .

Biochemical Pathways

The conversion of N-Methyl Valacyclovir to aciclovir and its subsequent phosphorylation to aciclovir triphosphate is a key biochemical pathway in its mechanism of action . This pathway disrupts the DNA replication process of the virus, leading to the termination of the growing viral DNA chain .

Pharmacokinetics

N-Methyl Valacyclovir has a significantly higher oral bioavailability compared to aciclovir . This is due to its rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield aciclovir and L-valine . The enhanced pharmacokinetics of N-Methyl Valacyclovir have translated into improvements in clinical efficacy and patient convenience .

Result of Action

The result of N-Methyl Valacyclovir’s action is the inhibition of viral DNA replication, which leads to the termination of the growing viral DNA chain . This prevents the proliferation of the virus, thereby controlling the infection .

Action Environment

The action of N-Methyl Valacyclovir can be influenced by various environmental factors. For instance, the rate of its oxidation has been found to be associated with an increase in concentrations of alkali, reductant, and temperature

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVQFSIULWJNGD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl valacyclovir | |

CAS RN |

1346747-65-6 | |

| Record name | N-Methyl valacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346747656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M7PV0WCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[[(1S,2S)-2-[[(E)-2-Acetyl-3-hydroxybut-2-enylidene]amino]-1,2-bis(2,4,6-trimethylphenyl)ethyl]iminomethyl]-4-hydroxypent-3-en-2-one;cobalt](/img/structure/B1384176.png)

![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)

![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)

![5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1384191.png)

![3-Bromo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384192.png)

![2-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B1384193.png)

![2-[(4-Bromoanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1384197.png)